molecular formula C51H42O3Pt2 B3148159 Tris(dibenzylideneacetone)diplatinum(0) CAS No. 63782-74-1

Tris(dibenzylideneacetone)diplatinum(0)

Cat. No. B3148159
CAS RN: 63782-74-1
M. Wt: 1093 g/mol
InChI Key: TZSNBHPFGNSWPO-UHFFFAOYSA-N
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Description

Tris(dibenzylideneacetone)diplatinum(0), also known as Pd2(dba)3, is an organopalladium compound . It is a complex of palladium(0) with dibenzylideneacetone (dba) and is a dark-purple/brown solid . It is modestly soluble in organic solvents .


Synthesis Analysis

Tris(dibenzylideneacetone)diplatinum(0) is prepared from dibenzylideneacetone and sodium tetrachloropalladate . It is commonly recrystallized from chloroform, and the complex is often supplied as the adduct [Pd2(dba)3·CHCl3] .


Molecular Structure Analysis

In Tris(dibenzylideneacetone)diplatinum(0), the pair of Pd atoms are separated by 320 pm but are tied together by dba units . The Pd(0) centres are bound to the alkene parts of the dba ligands .


Chemical Reactions Analysis

Tris(dibenzylideneacetone)diplatinum(0) is used as a source of soluble Pd(0), in particular as a catalyst for various coupling reactions . Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

Tris(dibenzylideneacetone)diplatinum(0) has a chemical formula of C51H42O3Pd2 and a molar mass of 915.73 g·mol−1 . It has a melting point of 152 to 155 °C .

Scientific Research Applications

  • Asymmetric Synthesis of α-Aminoamides : Pd2(dba)3 is used in the asymmetric synthesis of α-aminoamides. It catalyzes the asymmetric double carbohydroamination of iodoarenes in the presence of chiral ligands like Trost ligand and Me-DuPHOS, resulting in chiral synthesis of α-aminoamides with up to 99% enantiomeric excess (ee) (Nanayakkara & Alper, 2003).

  • Source of Soluble Pd Species for Catalysis : Pd2(dba)3 is widely used as a source of soluble Pd species for catalysis and as a precursor in the synthesis of complex Pd structures. A study developed a convenient NMR procedure to reveal the nature of Pd2(dba)3 and determine its purity. Surprisingly, commercially available samples may contain up to 40% Pd nanoparticles (Zalesskiy & Ananikov, 2012).

  • Crystal Structure of Palladium(0) Dibenzylideneacetone Complex : This study discusses the reaction of tris(dibenzylideneacetone)dipalladium and bis(dibenzylideneacetone)platinum with N, N-bis(dicyclohexylphosphinomethyl)methylamine to form various complexes. The zerovalent platinum complex can be obtained by reducing a mixture with hydrazine hydrate (Fawcett et al., 1995).

  • Tris DBA in IgA Nephropathy : Tris DBA, a small-molecule palladium complex, has been suggested to alleviate immune complex-mediated conditions, specifically IgA nephropathy (IgAN). It showed therapeutic effects on glomerular cell proliferation and renal inflammation in a mouse model of IgAN, indicating its potential as a novel immunomodulatory strategy (Wu et al., 2020).

  • Reactions with Olefins and Ligands : Pd2(DBA)3 reacts with olefins with electron-withdrawing substituents and various ligands to give stable π-olefin–palladium–ligand complexes. It also reacts with dimethyl acetylenedicarboxylate to form different complexes depending on the ligand used (Ito et al., 1974).

  • Synthesis of Pd Nanoparticles : Pd2(DBA)3 has been used in the synthesis of hexagonal microstructures and Pd nanoparticles. This study confirms the formation of microstructures by spontaneous aggregation of Pd2(DBA)3, which are useful in various applications (Leonard & Franzen, 2009).

  • Hydroxylation of Aryl Halides : A mixture of Pd2(dba)3 and Bippyphos has been demonstrated as an efficient catalyst system for the hydroxylation of structurally diverse (hetero)aryl halides under mild conditions (Lavery et al., 2013).

  • Preparation of Pd/C Catalysts : Pd2(dba)3 is used in the preparation of recyclable Pd/C catalysts. A rapid and simple preparation procedure under mild conditions was developed, showing excellent performance in cross-coupling and hydrogenation reactions (Yakukhnov et al., 2018).

  • Inducing Apoptosis in Chronic Lymphocytic Leukemia B-cells : Tris DBA induces apoptosis in CLL B-cells, targeting the ribosomal protein S6, an essential component of the Akt/mTOR signaling axis. It shows efficacy even in the presence of bone marrow stromal cells, suggesting its potential in CLL therapy (Kay et al., 2016).

Mechanism of Action

Target of Action

Tris(dibenzylideneacetone)diplatinum(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various organic substrates involved in coupling reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .

Mode of Action

The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Biochemical Pathways

The compound is widely used in various Pd-mediated transformations . It plays a crucial role in several biochemical pathways, particularly in the formation of carbon-nitrogen bonds, conversion of aryl chlorides, triflates and nonaflates to nitroaromatics . It is also used in the synthesis of epoxides, alpha-arylation of ketones, and in combination with BINAP for the asymmetric Heck arylation of olefins .

Pharmacokinetics

It is known to be a dark-purple/brown solid, which is modestly soluble in organic solvents .

Result of Action

As a catalyst, Tris(dibenzylideneacetone)diplatinum(0) facilitates various chemical reactions, leading to the formation of new compounds. For instance, it promotes coupling reactions between aryl halides and boronic acids . It also facilitates the conversion of aryl chlorides, triflates and nonaflates to nitroaromatics .

Action Environment

The efficacy and stability of Tris(dibenzylideneacetone)diplatinum(0) can be influenced by various environmental factors. For instance, it is air and moisture sensitive . Therefore, it is typically used under controlled conditions in a laboratory or industrial setting to maintain its stability and enhance its catalytic activity.

Safety and Hazards

Tris(dibenzylideneacetone)diplatinum(0) can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Tris(dibenzylideneacetone)diplatinum(0) is the most widely used Pd0 precursor complex in synthesis and catalysis . It is used as a catalyst precursor for palladium-catalyzed carbon-nitrogen bond formation, conversion of aryl chlorides . This suggests that it will continue to be a valuable tool in various areas of chemical research.

properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;platinum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSNBHPFGNSWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H42O3Pt2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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